1-(2-Bromo-6-chlorophenyl)indolin-2-one is a synthetic compound that belongs to the indole family, characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring, which is fused to an indolin-2-one structure. This compound is notable for its potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry and drug development.
The compound can be synthesized through various chemical processes, primarily involving the reaction of 2-bromo-6-chloroaniline with isatin under controlled conditions. It is commercially available from chemical suppliers for research purposes.
1-(2-Bromo-6-chlorophenyl)indolin-2-one is classified as an indole derivative. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals, contributing to a variety of biological activities.
The primary method for synthesizing 1-(2-Bromo-6-chlorophenyl)indolin-2-one involves a nucleophilic substitution reaction where 2-bromo-6-chloroaniline reacts with isatin. This reaction typically occurs under acidic conditions, facilitating the formation of the indolin-2-one structure through cyclization.
The synthesis can be optimized using continuous flow reactors in industrial settings, which allow for precise control over reaction parameters such as temperature and pressure. The use of catalysts like palladium or copper can enhance yield and purity. The reaction mechanism involves the amine group of 2-bromo-6-chloroaniline attacking the carbonyl carbon of isatin, leading to subsequent cyclization.
The molecular formula of 1-(2-Bromo-6-chlorophenyl)indolin-2-one is C13H8BrClN2O, with a molecular weight of approximately 305.57 g/mol. The structure features a phenyl ring substituted with bromine and chlorine atoms at specific positions, contributing to its reactivity and biological properties.
The compound's structural representation can be depicted using SMILES notation: C1=CC=C(C(=C1)Br)C2=C(C(=O)N(C2=N)C(=O)C)Cl
. This notation illustrates the arrangement of atoms and functional groups within the molecule.
1-(2-Bromo-6-chlorophenyl)indolin-2-one can undergo several types of chemical reactions:
Each type of reaction can be influenced by various factors, including solvent choice, temperature, and the presence of catalysts. For example, electrophilic substitution reactions may require specific electrophiles to ensure successful product formation.
The mechanism by which 1-(2-Bromo-6-chlorophenyl)indolin-2-one exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. These interactions can lead to alterations in cellular pathways, affecting processes like cell proliferation and apoptosis.
Indole derivatives are known to influence various biochemical pathways due to their broad-spectrum biological activities. Research indicates that this compound may exhibit potential anticancer properties by targeting specific signaling pathways involved in tumor growth and metastasis.
1-(2-Bromo-6-chlorophenyl)indolin-2-one appears as a solid at room temperature. Its melting point and solubility characteristics are essential for understanding its behavior in different environments.
The compound's reactivity is significantly influenced by the presence of halogen substituents. These atoms can affect both electrophilic and nucleophilic reactions, altering the compound's stability and reactivity profile.
1-(2-Bromo-6-chlorophenyl)indolin-2-one has several applications in scientific research:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4